The Pharmacological Profile and Mechanism of Action of (5-Nitro-1H-indol-1-yl)acetic acid
The Pharmacological Profile and Mechanism of Action of (5-Nitro-1H-indol-1-yl)acetic acid
Executive Summary (5-Nitro-1H-indol-1-yl)acetic acid (CAS 226901-50-4) is a highly versatile biochemical reagent and a privileged pharmacophore in modern drug discovery[1]. Characterized by an electron-deficient indole core and a reactive acetic acid handle, this compound operates through dual modalities: it possesses intrinsic biological activity as a DNA intercalator and G-quadruplex stabilizer[2],[3], and it serves as a critical structural scaffold for synthesizing high-affinity receptor antagonists (e.g., NTS2 and PAI-1 inhibitors)[4],[5]. This whitepaper deconstructs the biophysical mechanisms, synthetic utility, and experimental validation of this compound.
Chemical Identity and Structural Significance
The molecular architecture of (5-Nitro-1H-indol-1-yl)acetic acid dictates its mechanism of action across various biological environments:
-
The Indole Core: Provides a planar, aromatic surface ideal for π−π stacking interactions within DNA base pairs or hydrophobic receptor pockets[2].
-
The 5-Nitro Group: Acts as a powerful electron-withdrawing group. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the system, transforming the molecule into a potent electron acceptor capable of Photoinduced Electron Transfer (PET)[6].
-
The N1-Acetic Acid Moiety: Mimics endogenous carboxylates (such as the C-terminus of peptides) and provides a highly reactive synthetic handle for amide coupling (e.g., via HBTU/triethylamine) to generate complex therapeutics[4].
Intrinsic Biological Activity: DNA Intercalation and G-Quadruplex Stabilization
Universal Base Pairing and Intercalation
The 5-nitroindole core acts as a "universal base" surrogate in nucleic acid chemistry. Unlike natural nucleotides, it does not form specific Watson-Crick hydrogen bonds with opposing bases. Instead, it intercalates smoothly between adjacent base pairs, adopting a standard anti conformation and fully stacking within the DNA double-helix[2]. This dynamic stacking interrupts normal polymerase translocation, contributing to its anti-bacterial and anti-proliferative properties[1].
c-Myc G-Quadruplex Stabilization and Apoptosis
In oncology, 5-nitroindole derivatives have emerged as potent binders of the G-quadruplex structures located in the promoter region of the c-Myc oncogene[3],[7].
-
Mechanism: The planar nitroindole scaffold stacks upon the terminal G-quartets, stabilizing the folded DNA structure.
-
Downstream Effects: This stabilization physically blocks the transcriptional machinery, leading to the downregulation of c-Myc expression. Consequently, cells experience an accumulation of intracellular Reactive Oxygen Species (ROS), cell-cycle arrest in the sub-G1/G1 phase, and ultimately, apoptosis[3],[7].
Mechanism: 5-Nitroindole stabilization of c-Myc G-quadruplex leading to cell cycle arrest.
Mechanism as a Fluorescent Probe Modulator
(5-Nitro-1H-indol-1-yl)acetic acid is heavily utilized in the design of hybridization-sensitive fluorescent DNA probes[1],[6].
The Photoinduced Electron Transfer (PET) Mechanism: When a 5-nitroindole moiety is incorporated into a single-stranded DNA sequence adjacent to a fluorophore (such as Thiazole Orange or Cy3), the nitro group acts as a short-range electron acceptor. Upon excitation of the fluorophore, an electron is rapidly transferred to the 5-nitroindole, quenching the fluorescence emission[6].
However, upon hybridization with a complementary target strand, the DNA duplex adopts a rigid conformation. This structural shift alters the distance and orientation between the fluorophore and the nitroindole, disrupting the PET pathway and resulting in a massive fluorescence "light-up" effect[6].
PET quenching and hybridization-sensitive fluorescence light-up in DNA probes.
Role as a Privileged Scaffold in Target-Specific Drug Design
Beyond its intrinsic activity, the compound is a foundational building block for complex therapeutics.
Neurotensin Receptor Type 2 (NTS2) Modulators
(5-Nitro-1H-indol-1-yl)acetic acid is the primary starting material in the synthesis of NTRC-824 , a nonpeptide compound highly selective for the NTS2 receptor[4].
-
Causality in Design: The acetic acid group is coupled to an L-leucine derivative to mimic the C-terminal sequence of endogenous neurotensin. The 5-nitro group is subsequently reduced and functionalized (e.g., with a tosyl group) to perfectly occupy the hydrophobic binding pocket of the NTS2 receptor, providing analgesia without inducing hypothermia[4].
Plasminogen Activator Inhibitor-1 (PAI-1) Inhibition
Experimental Workflows and Protocols
To ensure scientific integrity, the following protocols represent self-validating systems for evaluating the biological efficacy of 5-nitroindole derivatives.
Protocol 1: G-Quadruplex Binding Assay (Thiazole Orange Displacement)
Causality: Thiazole Orange (TO) is non-fluorescent in aqueous solution but exhibits a massive quantum yield increase when bound to G-quadruplex DNA. By measuring the decrease in fluorescence upon adding the 5-nitroindole derivative, we directly quantify the competitive displacement of TO, validating the compound's binding affinity ( DC50 )[3].
-
Preparation: In a 96-well plate, fold c-Myc G-quadruplex DNA in potassium-rich buffer to a final concentration of 0.25 µM[3].
-
Probe Addition: Add Thiazole Orange to a final concentration of 0.5 µM. Validation Checkpoint: Ensure baseline fluorescence is highly elevated, confirming TO-DNA binding.
-
Titration: Add varying concentrations of the (5-Nitro-1H-indol-1-yl)acetic acid derivative to the wells[3].
-
Incubation: Incubate the plate at room temperature for 5 minutes, protected from light[3].
-
Readout: Measure fluorescence intensity (Excitation: 501 nm / Emission: 521 nm). Calculate the DC50 based on the 50% reduction in fluorescence[3].
Thiazole Orange (TO) displacement assay workflow for G-quadruplex binding evaluation.
Protocol 2: Intracellular ROS Generation Assay
Causality: To prove that c-Myc downregulation translates to cellular stress, DCFH-DA is utilized. It is a cell-permeable, non-fluorescent probe cleaved by esterases and oxidized by ROS into highly fluorescent DCF, providing a direct readout of oxidative stress induced by the compound[3].
-
Treatment: Treat targeted cancer cells with the 5-nitroindole derivative for 24-48 hours[3].
-
Staining: Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark[3].
-
Washing: Wash cells twice with PBS to remove excess, uninternalized probe[3].
-
Analysis: Analyze fluorescence via flow cytometry (Excitation ~485 nm, Emission ~535 nm). An upward shift in fluorescence indicates ROS generation[3].
Quantitative Data Summary
| Property / Metric | Value / Description | Source |
| CAS Number | 226901-50-4 | [1] |
| Molecular Formula | C10H8N2O4 | [8] |
| Molecular Weight | 220.18 g/mol | [8] |
| Melting Point | 249-251 °C | [1] |
| Enthalpy of Vaporization | 78.4±3.0 kJ/mol | [1] |
| Direct Biological Targets | DNA (Intercalation), c-Myc G-Quadruplex | [2],[3] |
| Derivative Targets | NTS2 Receptor, PAI-1 | [4],[5] |
References
-
Solution structure and dynamics of DNA duplexes containing the universal base analogues 5-nitroindole and 5-nitroindole 3-carboxamide - PubMed Central (NIH). 2
-
Thiazole Orange and Cy3: Improvement of Fluorescent DNA Probes with Use of Short Range Electron Transfer - ACS Publications. 6
-
Application of 5-Nitroindole in Anticancer Drug Discovery: Application Notes and Protocols - Benchchem. 3
-
Identification of N-[(5-{[(4-Methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine (NTRC-824), a Neurotensin-like Nonpeptide Compound Selective for the Neurotensin Receptor Type 2 - PubMed Central (NIH). 4
-
(5-Nitro-1h-indol-1-yl)acetic Acid CAS 226901-50-4 - Biosynce. 1
-
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - D-NB. 7
-
United States Patent US 7,683,091 B2 - Googleapis. 5
-
2-(5-NITRO-1H-INDOL-1-YL)ACETIC ACID Molecule Information - Matrix Fine Chemicals. 8
Sources
- 1. biosynce.com [biosynce.com]
- 2. Solution structure and dynamics of DNA duplexes containing the universal base analogues 5-nitroindole and 5-nitroindole 3-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. d-nb.info [d-nb.info]
- 8. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
